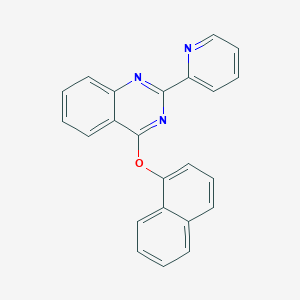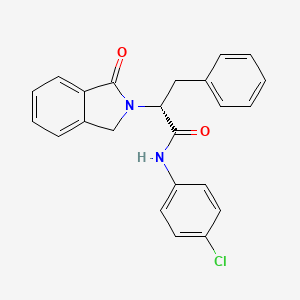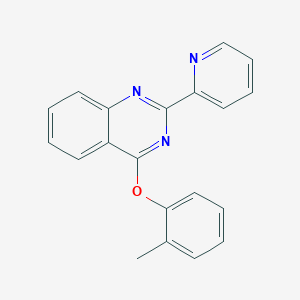
4-(Naphthalen-1-yloxy)-2-(pyridin-2-yl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Naphthalen-1-yloxy)-2-(pyridin-2-yl)quinazoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the quinazoline family, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 4-(Naphthalen-1-yloxy)-2-(pyridin-2-yl)quinazoline is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting specific enzymes or proteins involved in cancer cell growth, viral replication, and bacterial growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial process for preventing cancer cell growth. Additionally, this compound has been found to inhibit the activity of reverse transcriptase, an enzyme required for HIV replication. Furthermore, this compound has been shown to inhibit the growth of various bacterial strains by disrupting their cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4-(Naphthalen-1-yloxy)-2-(pyridin-2-yl)quinazoline in lab experiments is its diverse biological activity, making it a potential candidate for various research areas. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may require careful handling and disposal.
Zukünftige Richtungen
There are various future directions for the research of 4-(Naphthalen-1-yloxy)-2-(pyridin-2-yl)quinazoline. One potential direction is to investigate its potential applications in combination therapy for cancer treatment. Additionally, further research can be conducted to understand the mechanism of action of this compound fully. Furthermore, the potential of this compound as an antimicrobial agent can be explored further. Finally, the synthesis of novel derivatives of this compound can be investigated to improve its biological activity and reduce its potential toxicity.
Conclusion:
In conclusion, this compound is a chemical compound with promising applications in various scientific research areas. Its diverse biological activity, relatively easy synthesis method, and potential for future research make it an exciting compound for scientific investigation. Further research is required to fully understand its mechanism of action and potential applications in various research areas.
Synthesemethoden
The synthesis of 4-(Naphthalen-1-yloxy)-2-(pyridin-2-yl)quinazoline is a multi-step process that involves the reaction of 2-aminopyridine with 2-chloro-3-nitrobenzoic acid to form 2-(pyridin-2-yl)benzoic acid. This intermediate is then reacted with 1-naphthol in the presence of a coupling agent to form this compound. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
4-(Naphthalen-1-yloxy)-2-(pyridin-2-yl)quinazoline has been studied for its potential applications in various scientific research areas. It has been shown to have promising anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have antiviral activity against the human immunodeficiency virus (HIV) by inhibiting the virus's replication. Furthermore, this compound has been investigated for its potential antimicrobial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
4-naphthalen-1-yloxy-2-pyridin-2-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O/c1-2-10-17-16(8-1)9-7-14-21(17)27-23-18-11-3-4-12-19(18)25-22(26-23)20-13-5-6-15-24-20/h1-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDWGIYJUQESPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=NC(=NC4=CC=CC=C43)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7645180.png)
![3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7645188.png)

![N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7645201.png)
![(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-bromothiophen-2-yl)methyl-methylamino]acetamide](/img/structure/B7645221.png)
![(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol](/img/structure/B7645224.png)
![7-[(Z)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B7645242.png)
![1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7645247.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-phenylbenzamide](/img/structure/B7645255.png)
![(2R)-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7645261.png)